![molecular formula C8H6ClF3N2OS B109571 Riluzole hydrochloride CAS No. 850608-87-6](/img/structure/B109571.png)
Riluzole hydrochloride
Overview
Description
Riluzole hydrochloride is a medication used to treat amyotrophic lateral sclerosis, also known as ALS or Lou Gehrig’s disease . It is not a cure for ALS, but it may delay the progression of the disease and prolong life . Riluzole is a glutamate antagonist used as an anticonvulsant and to prolong the survival of patients with amyotrophic lateral sclerosis .
Molecular Structure Analysis
Riluzole is a capsule-shaped, white, film-coated tablet for oral administration containing 50 mg of riluzole . Its molecular formula is C8H5F3N2OS and its molecular weight is 234.2 . The structural formula of Riluzole has been shown in various sources .Chemical Reactions Analysis
Riluzole inhibits the release of glutamic acid from cultured neurons, and from brain slices . It also interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation and integrity of DNA, as well as autophagic and apoptotic pathways .Physical And Chemical Properties Analysis
Riluzole is a white to slightly yellow powder that is very soluble in dimethylformamide, dimethylsulfoxide, and methanol; freely soluble in dichloromethane; sparingly soluble in 0.1 N HCl; and very slightly soluble in water and in 0.1 N NaOH .Scientific Research Applications
Neuroprotective and Antiapoptotic Agent
Riluzole hydrochloride has been identified as a neuroprotective and antioxidant agent, showing potential benefits in neuronal cell protection. In a study examining its effects on cisplatin-induced ototoxicity in guinea pigs, riluzole demonstrated a protective effect on hair cells and the stria vascularis, highlighting its potential in mitigating ototoxicity (Üstün Bezgin et al., 2019).
Enhancement of Glutamate Uptake
Riluzole enhances glutamate uptake in rat astrocyte cultures. This effect is biphasic and concentration-dependent, suggesting a modulatory action on the glutamatergic system, which is crucial for neuroprotection, particularly in conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease (Frizzo et al., 2004).
Interaction with GABA(A) and Glycine Receptor Channels
Research shows that riluzole interacts with GABA(A) and glycine receptor channels, indicating its role in modulating neurotransmitter systems. This interaction is significant for understanding its therapeutic potential in diseases like ALS (Mohammadi et al., 2001).
Activation of P Domain K(+) Channels
Riluzole activates the P domain K(+) channels TREK-1 and TRAAK, which are important in mammalian background K(+) channels. This activation varies between sustained and transient, depending on the channel type, suggesting a complex mechanism of action (Duprat et al., 2000).
Role in Acute Spinal Cord Injury
A study on riluzole in acute spinal cord injury highlights its potential as a neuroprotective agent. It blocks voltage-gated Na+ current and activates BKCa channels in human skeletal muscle cells, which could explain its muscle relaxant actions in clinical settings (Wang et al., 2008).
Use in Psychiatric Disorders
Riluzole has been used off-label in treating psychiatric conditions, including childhood obsessive-compulsive disorder. Its antiglutamatergic properties are significant in understanding its application beyond neurodegenerative diseases (Grant et al., 2010).
Modulation of AMPA Receptors in Spinal Motor Neurons
The interaction of riluzole with AMPA receptors in spinal motor neurons has been demonstrated, suggesting its role in glutamatergic neurotransmission modulation. This is relevant for its use in ALS treatment (Albo et al., 2004).
Neuroprotection in Rodent Models
Riluzole shows promise as a neuroprotective agent in rodent models of cervical spinal cord injury. Its ability to improve locomotor recovery and axonal integrity highlights its potential therapeutic applications (Wu et al., 2013).
Stimulation of Neurotrophic Factors
Riluzole stimulates the synthesis of nerve growth factor, brain-derived neurotrophic factor, and glial cell line-derived neurotrophic factor in cultured mouse astrocytes, indicating its potential in promoting neurotrophic effects (Mizuta et al., 2001).
Antiglutamatergic Effect Comparison
Comparative studies have been conducted to evaluate riluzole's antiglutamatergic effects, particularly in relation to epilepsy treatment. Its effectiveness against limbic seizure and absence seizure was more pronounced than valproic acid (Kim et al., 2007).
Impact on Dopamine Neurons
Riluzole's neuroprotective potential extends to dopamine neurons, as seen in studies using primary rat mesencephalic cultures. This suggests its potential utility in Parkinson's disease (Storch et al., 2000).
Central and Peripheral Modulating Effects
Research has demonstrated that riluzole exerts both central and peripheral modulating effects, with implications for understanding its neuroprotective mechanisms in ALS. This includes changes in cortical excitability and peripheral nerve function (Vucic et al., 2013).
Inhibition of Endothelial Cell Proliferation
Riluzole inhibits VEGF-induced endothelial cell proliferation, suggesting its potential application in treating proliferative retinopathies. This effect was observed both in vitro and in vivo (Yoo et al., 2005).
Mechanism of Action
Target of Action
Riluzole hydrochloride primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive release can lead to neuronal injury. Voltage-dependent sodium channels are associated with damaged neurons .
Mode of Action
This compound acts as a glutamate antagonist . It inhibits the release of glutamate (activation of glutamate reuptake), inactivates voltage-dependent sodium channels, and interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors . It has also been reported to directly inhibit the kainate and NMDA receptors .
Biochemical Pathways
This compound affects neurons by inhibiting excitatory amino acid release, inhibiting events following stimulation of excitatory amino acid receptors, and stabilizing the inactivated state of voltage-dependent sodium channels . It has demonstrated neuroprotective activity in vivo and in vitro .
Pharmacokinetics
Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation . The oral bioavailability of riluzole is approximately 60% . With multiple-dose administration, riluzole accumulates in plasma by about twofold .
Result of Action
This compound is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). It extends survival and/or time to tracheostomy . It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that riluzole’s dependency on the cytochrome P450 (CYP1A2) for metabolism could potentially interact with CYP1A2 substrates, inhibitors, and inducers . Therefore, the presence of these substances in the patient’s environment could affect the action of riluzole.
Safety and Hazards
Riluzole is fatal if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . This suggests that Riluzole has potential future directions in the field of cancer treatment .
properties
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOELIJQRYJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?
A1: this compound exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with this compound prior to cisplatin administration. [] Transmission electron microscopy further revealed that this compound helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []
Q2: Are there any analytical methods available to assess the quality and purity of this compound in pharmaceutical formulations?
A3: Yes, several analytical methods have been developed and validated for characterizing this compound in both bulk form and pharmaceutical dosage forms. [, ] These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.